molecular formula C19H16N4O3S B2440072 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide CAS No. 865659-32-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide

Cat. No. B2440072
CAS RN: 865659-32-1
M. Wt: 380.42
InChI Key: QVZBVFMEVIQTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Studies

  • Synthesis and Antitumor Activity : A study on the synthesis of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics, including quinoline groups, revealed significant antitumor activities against leukemia, colon, and ovarian cancer cells in vitro. Notably, one compound demonstrated enhanced inhibition of MCF-7 breast carcinoma cells without being transported by P-glycoprotein, highlighting a promising avenue for cancer treatment research (Easmon et al., 2006).

Antimicrobial Activity

  • Quinoline Derivatives with Antimicrobial Activity : Research into quinoline derivatives containing an azole nucleus has shown that some compounds exhibit good to moderate antimicrobial activity against a variety of microorganisms. This study underlines the potential of these compounds in developing new antimicrobial agents (Özyanik et al., 2012).

Synthesis and Structural Analysis

  • Novel Derivatives Synthesis : A series of N,N′-disubstituted hydrazinecarbothioamides and related derivatives were synthesized, showcasing a wide range of structural diversities. These compounds provide a foundation for further exploration in medicinal chemistry and drug design (Hassan et al., 2005).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : New compounds from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties were synthesized and evaluated for their antioxidant activity. This study highlights the importance of structural modifications in enhancing the antioxidant properties of these compounds (Bărbuceanu et al., 2014).

Antimalarial Activity

  • Novel Thiosemicarbazone Derivatives for Antimalarial Use : A study on thiosemicarbazone derivatives containing a benzimidazole moiety reported the synthesis of a series of compounds evaluated for antimalarial properties in vitro. Several of these compounds exhibited good antimalarial activity, suggesting potential for further development as antimalarial agents (Divatia et al., 2014).

Anticonvulsant Approach

  • GABAergic Neurotransmission Augmentation : Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were synthesized and evaluated for their anticonvulsant activity, demonstrating significant effects in various seizure models. This research outlines a potential anticonvulsant approach by enhancing GABAergic neurotransmission (Tripathi & Kumar, 2013).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(quinoline-6-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(13-3-5-15-12(10-13)2-1-7-20-15)22-23-19(27)21-14-4-6-16-17(11-14)26-9-8-25-16/h1-7,10-11H,8-9H2,(H,22,24)(H2,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZBVFMEVIQTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NNC(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.